molecular formula C5H3ClN4 B3330007 6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 65528-29-2

6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B3330007
CAS RN: 65528-29-2
M. Wt: 154.56 g/mol
InChI Key: WPTDJONGJVFDDP-UHFFFAOYSA-N
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Description

“6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound . It belongs to the class of 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like “this compound”, has been a subject of research due to their pharmacological significance . For instance, Komykhov and coworkers developed a three-component reaction for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazole ring fused with a pyrimidine ring . The triazole ring contains two carbon and three nitrogen atoms .


Chemical Reactions Analysis

1,2,4-Triazoles, including “this compound”, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have been introduced as an antimicrobial agent and various medicines .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles, including “6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine”, involves binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTDJONGJVFDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC=NN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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